molecular formula C10H12N4O2 B2625025 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one CAS No. 1573548-47-6

6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No. B2625025
CAS RN: 1573548-47-6
M. Wt: 220.232
InChI Key: NAQZDRVFKJGEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one (6-AMEB) is a heterocyclic compound that has been studied for its potential applications in scientific research and its biochemical and physiological effects. 6-AMEB is a derivative of benzotriazole and is a member of the benzotriazole family of compounds. This compound has been extensively studied in the laboratory for its various applications, such as its use as a reagent for the synthesis of other compounds, its ability to induce apoptosis in cancer cells, and its potential use as a drug for treating diseases such as diabetes and hypertension.

Scientific Research Applications

6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one has been used in a variety of scientific research applications, including its use as a reagent for the synthesis of other compounds, its ability to induce apoptosis in cancer cells, and its potential use as a drug for treating diseases such as diabetes and hypertension. 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one has also been used in the synthesis of a variety of heterocyclic compounds, including 2-methylbenzimidazole, 3-methylbenzimidazole, and 4-methylbenzimidazole. In addition, 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one has been used in the synthesis of a variety of other compounds, including 2-methoxyethylbenzotriazole, 2-methoxyethyl-3-methylbenzotriazole, and 2-methoxyethyl-4-methylbenzotriazole.

Mechanism of Action

The mechanism of action of 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one is not fully understood. However, it is believed to work by binding to DNA and inhibiting the expression of certain genes, which leads to the death of the cell. In addition, 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This apoptosis can be triggered by the accumulation of reactive oxygen species, which leads to the activation of caspases, a family of enzymes that are involved in the process of apoptosis.
Biochemical and Physiological Effects
6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one has been found to inhibit the growth of certain cancer cell lines, induce apoptosis in those cells, and reduce the production of certain cytokines. In addition, 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one has been found to reduce the expression of certain genes involved in the development of hypertension. In animal studies, 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one has been found to reduce blood pressure, reduce the production of certain cytokines, and reduce the risk of developing atherosclerosis.

Advantages and Limitations for Lab Experiments

The advantages of using 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one in lab experiments include its low cost, ease of synthesis, and ability to induce apoptosis in cancer cells. The main limitation of using 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one in lab experiments is its potential toxicity, as it has been found to be toxic to certain cell lines. In addition, 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one has not been extensively studied in humans, so its effects on humans are not well understood.

Future Directions

Future research on 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one could focus on its potential applications in the treatment of various diseases, such as cancer, hypertension, and diabetes. In addition, further research could focus on the mechanism of action of 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one and its potential toxicity in humans. Other potential future directions include the development of new synthesis methods for 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one, the development of new derivatives of 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one, and the use of 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one in the synthesis of other compounds.

Synthesis Methods

6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one can be synthesized in a two-step process. The first step involves the reaction of 1-bromo-3-(2-methoxyethyl)-2-methylbenzotriazole with potassium tert-butoxide in tetrahydrofuran (THF) to form the intermediate compound 1-(2-methoxyethyl)-3-(2-methylbenzotriazolyl)propan-2-ol. This intermediate is then treated with hydrochloric acid to form 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one. This method of synthesis has been used in several studies and has been found to be a reliable and efficient method for the synthesis of 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one.

properties

IUPAC Name

6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-16-5-4-14-10(15)8-6-7(11)2-3-9(8)12-13-14/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQZDRVFKJGEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=CC(=C2)N)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one

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